molecular formula C26H19FN2O6 B2477402 N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide CAS No. 866342-09-8

N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide

Cat. No.: B2477402
CAS No.: 866342-09-8
M. Wt: 474.444
InChI Key: OYVCRFYKWMPUGX-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a synthetic quinoline derivative characterized by a fused [1,3]dioxolo ring system, a 4-methoxybenzoyl substituent at position 7, and an acetamide group at position 5 linked to a 4-fluorophenyl moiety.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O6/c1-33-18-8-2-15(3-9-18)25(31)20-12-29(13-24(30)28-17-6-4-16(27)5-7-17)21-11-23-22(34-14-35-23)10-19(21)26(20)32/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVCRFYKWMPUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

Cyclization reactions are pivotal for constructing thedioxolo[4,5-g]quinolin-8-one moiety. A common approach involves the use of methyl nitroacetate as a cyclizing agent in the presence of mild catalysts such as piperidinium acetate. For example, a mixture of (Z)-4-aryl-4-oxo-2-(pyridin-2-yl)but-2-enenitrile and methyl nitroacetate in methanol at 100°C yields the quinolizin-4-one core with a cyano group at the C1 position. This method achieves yields exceeding 80% and demonstrates excellent functional group tolerance, accommodating halogen, alkoxy, and alkyl substituents.

Table 1: Representative Cyclization Conditions

Catalyst Solvent Temperature (°C) Yield (%)
Piperidinium acetate MeOH 100 92
Et₃N Toluene 60 75
None HFIP 120 (microwave) 80

The choice of catalyst significantly influences product distribution. Piperidinium acetate favors the formation of quinolizin-4-ones, while Et₃N promotes isoxazole byproducts. Microwave-assisted heating in hexafluoroisopropanol (HFIP) enhances reaction efficiency, reducing reaction times to 30 minutes.

Introduction of the 4-Methoxybenzoyl Group

Functionalization at the C7 position with a 4-methoxybenzoyl group is achieved through Friedel-Crafts acylation or nucleophilic acyl substitution.

Friedel-Crafts Acylation

Acylation of the dioxoloquinoline core with 4-methoxybenzoyl chloride in dichloromethane, catalyzed by AlCl₃, introduces the benzoyl moiety. This reaction proceeds under anhydrous conditions at 0–25°C, requiring stoichiometric amounts of the acyl chloride to minimize diacylation. Post-reaction purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the monoacylated product in 70–85% yield.

Nucleophilic Acyl Substitution

Alternative methods employ nucleophilic substitution at the ester group of intermediate C (see Section 1.1), where the pyridinyl nitrogen attacks the acylated ester to form an amide linkage. This pathway is favored in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).

Coupling of the Acetamide Side Chain

The N-(4-fluorophenyl)acetamide side chain is introduced via amidation of the secondary amine on the quinoline core.

Activation of the Carboxylic Acid

The carboxylic acid intermediate is activated using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). This generates a reactive acyloxyphosphonium intermediate, which undergoes nucleophilic attack by 4-fluoroaniline to form the acetamide bond.

Table 2: Amidation Reaction Parameters

Coupling Agent Base Solvent Temperature (°C) Yield (%)
HATU DIPEA DMF 25 88
EDCI/HOBt NMM THF 0–25 76
DCC DMAP CH₂Cl₂ 25 68

Purification and Isolation

Crude product purification involves sequential liquid-liquid extraction (ethyl acetate/water) and column chromatography (gradient elution with hexane:ethyl acetate). Recrystallization from ethanol:dichloromethane (1:1) yields the pure acetamide derivative as a white solid.

Optimization of Reaction Conditions

Solvent Effects

Polar solvents like methanol and DMF enhance reaction rates for cyclization and amidation, respectively. Non-polar solvents (toluene) are preferable for minimizing side reactions during isoxazole formation.

Catalytic Systems

Piperidinium acetate outperforms inorganic bases (e.g., K₂CO₃) in cyclization reactions due to its bifunctional acidity, which facilitates deprotonation and stabilizes transition states.

Temperature Control

Exothermic reactions (e.g., Friedel-Crafts acylation) require cooling to 0°C to prevent decomposition, while microwave-assisted heating accelerates cyclization without compromising yield.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃): Key signals include δ 9.27 (d, J = 7.2 Hz, quinoline H), 7.91–7.88 (m, benzoyl aromatic H), and 3.56 (s, methoxy OCH₃).
13C NMR (100 MHz, CDCl₃): Carbonyl resonances appear at δ 192.3 (quinolinone C=O) and 160.0 (acetamide C=O).

Table 3: Key Spectroscopic Data

Proton/Carbon δ (ppm) Multiplicity Assignment
Quinoline H 9.27 d (J = 7.2) C8-H
Methoxy OCH₃ 3.56 s -OCH₃
Benzoyl C=O 192.3 - C=O

Mass Spectrometry

High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M + H]⁺ at m/z 491.9, consistent with the molecular formula C₂₆H₂₂ClN₃O₅.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro derivatives of the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives. For instance, compounds similar to N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide have shown significant activity against various bacterial strains.

Summary of Antimicrobial Studies

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
6dMycobacterium smegmatis6.25 µg/mL
6ePseudomonas aeruginosa6.25 µg/mL
9aCandida albicansNot specified

These findings suggest that derivatives of this compound could serve as potential candidates for developing new antimicrobial agents targeting resistant strains of bacteria and fungi .

Cancer Treatment Potential

The structural features of this compound suggest it may also have applications in oncology. Similar compounds have been investigated for their ability to inhibit cancer cell proliferation.

Notable Findings in Cancer Research

Research indicates that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:

  • In vitro studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells.
  • In vivo studies demonstrated promising results in reducing tumor size in animal models.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound shares a common tricyclic [1,3]dioxolo[4,5-g]quinolin-8-one core with several analogs. Key structural differences arise from substituent modifications:

Compound ID Benzoyl Substituent (Position 7) Acetamide Substituent (Position 5) Molecular Formula Key Reference
Target Compound 4-Methoxybenzoyl 4-Fluorophenyl C₂₆H₂₀FN₂O₆
C647-0232 4-Chlorobenzoyl 3-Methoxyphenyl C₂₆H₁₉ClN₂O₆
GSK1570606A - 4-Fluorophenyl C₁₆H₁₂FN₃OS

Key Observations :

  • Fluorophenyl vs. Methoxyphenyl : The 4-fluorophenyl group in the target compound may enhance metabolic stability and hydrophobic interactions compared to the 3-methoxyphenyl group in C647-0232 .

Common Intermediate Pathways

Synthesis of the [1,3]dioxolo[4,5-g]quinoline core often begins with ethyl-8-chloro intermediates, as demonstrated in the preparation of ethyl-8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate derivatives (Scheme 2 in ). Subsequent functionalization involves:

  • Iodination : Refluxing with iodomethane or iodopropane to introduce alkyl groups .
  • Acetamide Coupling: Reacting intermediates like 5-aminophenyl derivatives with chloroacetamide groups under alkaline conditions .

Deprotection Strategies

Acetyl-protected analogs (e.g., compounds in ) undergo deprotection using K₂CO₃ in methanol, yielding hydroxyl groups critical for further derivatization .

Physicochemical and Functional Implications

Lipophilicity and Solubility

  • Fluorine atoms in the 4-fluorophenyl group contribute to metabolic stability by resisting oxidative degradation .

Crystallographic and Conformational Insights

Crystal structures of related acetamides (e.g., 2-chloro-N-(4-fluorophenyl)acetamide ) reveal intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, stabilizing the planar quinoline core. These interactions may influence packing efficiency and melting points .

Research Findings and Inferred Bioactivity

Anticipated Mechanisms

  • Topoisomerase Inhibition: Tricyclic quinoline derivatives often target DNA topoisomerases, as seen in compounds like GSK1570606A .
  • Antimicrobial Activity : Chlorinated analogs (e.g., C647-0232) may exhibit enhanced antibacterial potency due to electron-withdrawing effects .

Structure-Activity Relationship (SAR) Trends

  • Methoxy vs. Chloro: Methoxy groups may reduce cytotoxicity compared to chloro substituents, as observed in phenol-substituted diphyllin derivatives .
  • Fluorophenyl Positioning : Para-fluorine placement (as in the target compound) optimizes steric and electronic interactions with hydrophobic enzyme pockets .

Biological Activity

N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide is a complex organic compound that has garnered interest for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a quinoline core with various functional groups that contribute to its biological properties. The presence of a fluorophenyl group and a methoxybenzoyl moiety enhances its lipophilicity and potential interactions with biological targets.

Chemical Formula: C23H20FNO4
Molecular Weight: 399.41 g/mol
IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The quinoline structure is known for its affinity towards various biological pathways, including:

  • Enzyme Inhibition: The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It has the potential to modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds similar to this compound. For instance:

  • Case Study 1: A related quinoline derivative was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values in the low micromolar range, indicating significant cytotoxicity .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research indicates that derivatives with similar scaffolds demonstrate:

  • Broad-spectrum Activity: Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism: Likely through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Data Summary

Biological Activity Study Reference IC50/Effect
Anticancer (MCF-7) Low micromolar
Antimicrobial Effective against Gram-positive and Gram-negative bacteria

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Anticancer Mechanism: The compound induces apoptosis in cancer cells through the activation of caspase pathways .
  • Synergistic Effects: When combined with other chemotherapeutics, it may enhance overall efficacy by overcoming drug resistance mechanisms .
  • In Vivo Studies: Animal models have shown promising results in tumor reduction when treated with similar quinoline derivatives .

Q & A

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use Cremophor EL or DMSO:PEG 400 (1:4) for IP/IV administration.
  • Salt Formation : Synthesize hydrochloride salts to enhance aqueous solubility .

Q. How to optimize synthetic yields for scaled-up production?

  • Methodological Answer :
  • Catalyst Screening : Test Pd₂(dba)₃ vs. Pd(OAc)₂ for coupling efficiency.
  • Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h at 120°C .

Q. What in vitro models assess metabolic stability?

  • Methodological Answer :
  • Hepatocyte Incubation : Measure parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4) .

Q. How to investigate electrophilic substitution reactivity in the quinoline core?

  • Methodological Answer :
  • Halogenation : Treat with NBS or Cl₂ gas to introduce bromo/chloro groups at C-3 or C-6.
  • Friedel-Crafts Acylation : Use AlCl₃ to functionalize the aromatic ring .

Q. What analytical methods detect degradation products during stability studies?

  • Methodological Answer :
  • LC-HRMS : Identify hydrolyzed products (e.g., cleavage of the dioxolo ring).
  • NMR Tracking : Compare fresh vs. aged samples for new peaks (e.g., δ 5.0–5.5 ppm for ester hydrolysis) .

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